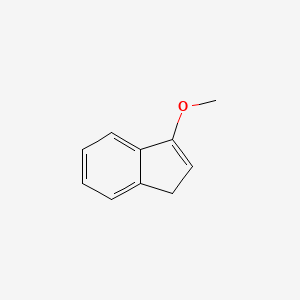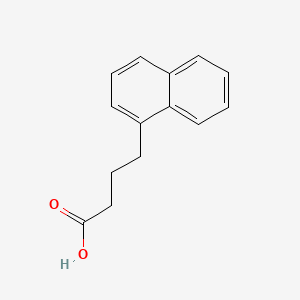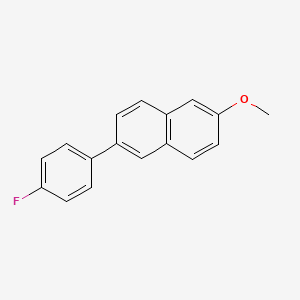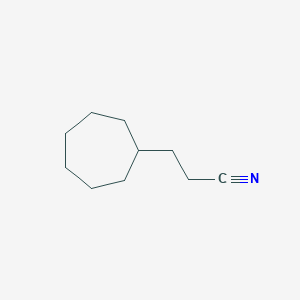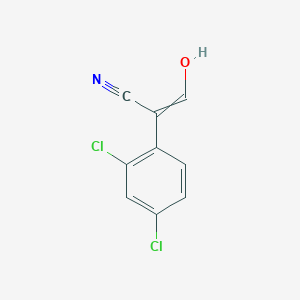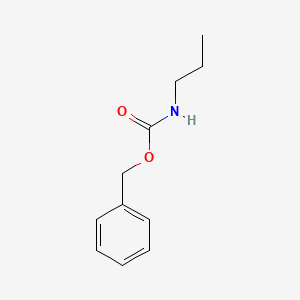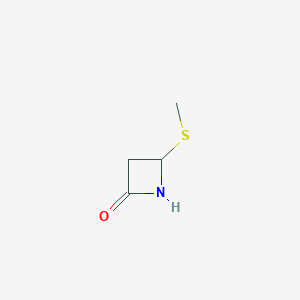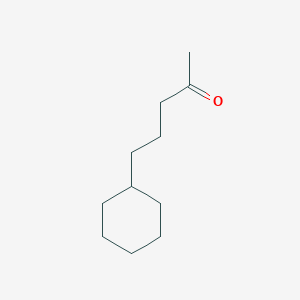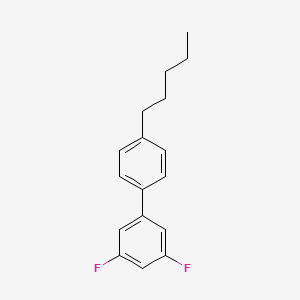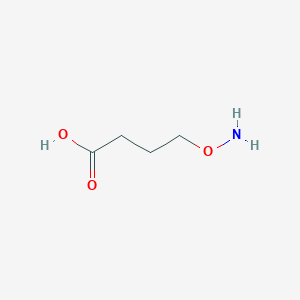
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is a non-proteinogenic amino acid characterized by the presence of an aminooxy functional group attached to the butyric acid backbone
准备方法
Synthetic Routes and Reaction Conditions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) can be synthesized through several methods. One common approach involves the reaction of butyric acid with hydroxylamine under acidic conditions to form the aminooxy group. Another method includes the use of oxime ligation, which supports the regiospecific incorporation of the aminooxy moiety .
Industrial Production Methods: Industrial production of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) often involves fermentation processes using specific bacterial strains. For instance, Clostridium tyrobutyricum is a promising microorganism for the production of butyric acid derivatives . The fermentation process can be optimized through various techniques, including batch, fed-batch, and continuous fermentation combined with cell recycling or immobilization .
化学反应分析
Types of Reactions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted derivatives of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1).
科学研究应用
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound plays a role in studying enzyme inhibition and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
作用机制
The mechanism of action of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) involves its interaction with enzymes and metabolic pathways. The aminooxy group can form covalent bonds with pyridoxal phosphate, inhibiting the activity of vitamin B6-dependent enzymes . This inhibition affects various metabolic processes, including amino acid metabolism and neurotransmitter synthesis .
相似化合物的比较
L-Canaline: A structural analog of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1), L-canaline is also a non-proteinogenic amino acid with an aminooxy group.
Gamma-Aminobutyric Acid (GABA): Although structurally different, GABA is another amino acid with significant biological activity, primarily as an inhibitory neurotransmitter in the central nervous system.
Uniqueness: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit pyridoxal phosphate-dependent enzymes sets it apart from other similar compounds .
属性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC 名称 |
4-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c5-8-3-1-2-4(6)7/h1-3,5H2,(H,6,7) |
InChI 键 |
SVAAPFWNUGXEIM-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


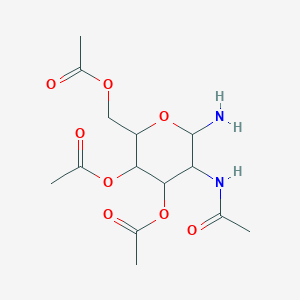
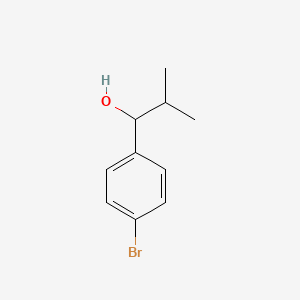
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B8756620.png)
![Tert-butyl 5-amino-3-[2-(3,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8756629.png)
![3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 9-methyl-7-oxo-, 1,1-dimethylethyl ester](/img/structure/B8756637.png)
